Tri(biphenyl-4-yl)amine
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Overview
Description
Tri(biphenyl-4-yl)amine is an organic compound that belongs to the class of starburst precursor molecules based on π-electron systems. It is known for its unique properties, including high glass-transition temperatures and its role as a photo- and electro-active amorphous molecular material
Mechanism of Action
Target of Action
Tri(biphenyl-4-yl)amine is a starburst precursor molecule based on π-electron systems . It is primarily targeted towards the creation of amorphous molecular materials .
Mode of Action
This compound interacts with its targets by forming an amorphous glass . This is achieved through its unique molecular and crystal structures . The material in the glassy state shows a relatively high hole drift mobility .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the formation of amorphous molecular materials . The downstream effects of this pathway include the creation of photo- and electro-active materials .
Pharmacokinetics
It is known that the compound readily forms an amorphous glass, which suggests a high degree of stability . The impact of these properties on bioavailability is currently unknown.
Result of Action
The molecular and cellular effects of this compound’s action result in the formation of amorphous molecular materials with relatively high glass-transition temperatures . These materials have photo- and electro-active properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the temperature can affect the glass-transition temperature of the amorphous materials formed . .
Biochemical Analysis
Biochemical Properties
Tri(biphenyl-4-yl)amine plays a crucial role in biochemical reactions, particularly in the context of photoredox catalysis. This compound interacts with enzymes, proteins, and other biomolecules through its electron-donating properties. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions is primarily based on the electron transfer capabilities of this compound, which can facilitate or inhibit enzymatic reactions depending on the specific context .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell growth and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as DNA and proteins, thereby influencing their function. This compound can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Preparation Methods
The synthesis of Tri(biphenyl-4-yl)amine typically involves the reaction of biphenyl-4-ylamine with appropriate reagents under controlled conditions. One common method includes the use of palladium-catalyzed amination reactions. The reaction conditions often involve the use of solvents like toluene or dimethylformamide, and bases such as potassium carbonate . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tri(biphenyl-4-yl)amine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form radical cations, which are potent photooxidants.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tri(biphenyl-4-yl)amine has a wide range of applications in scientific research, including:
Optoelectronics: It is used in the development of light-emitting diodes and dye-sensitized solar cells due to its excellent optoelectronic properties.
Photoredox Catalysis: The compound serves as a potent photooxidant in hole-mediated photoredox catalysis, enabling various synthetic transformations under mild conditions.
Comparison with Similar Compounds
Tri(biphenyl-4-yl)amine can be compared with other similar compounds such as Tri(p-terphenyl-4-yl)amine and tris(para-substituted)biarylamines. These compounds share similar structural features and electronic properties but differ in their specific applications and reactivity. For example, Tri(p-terphenyl-4-yl)amine also exhibits high glass-transition temperatures but may have different photophysical properties .
Properties
IUPAC Name |
4-phenyl-N,N-bis(4-phenylphenyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H27N/c1-4-10-28(11-5-1)31-16-22-34(23-17-31)37(35-24-18-32(19-25-35)29-12-6-2-7-13-29)36-26-20-33(21-27-36)30-14-8-3-9-15-30/h1-27H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORPOZIIMCFMFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H27N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593741 |
Source
|
Record name | N,N-Di([1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6543-20-0 |
Source
|
Record name | N,N-Di([1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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